Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Meropenem
CAS No.: 96036-03-2
VCID: VC20748084
Molecular Formula: C17H25N3O5S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Meropenem is a broad-spectrum carbapenem antibiotic, primarily used for the treatment of serious bacterial infections. It is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic organisms. Meropenem works by inhibiting bacterial cell wall synthesis, making it a crucial option in combating resistant bacterial strains. 3D ConformerMeropenem 3D Structure Mechanism of ActionMeropenem exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) that are essential for bacterial cell wall synthesis. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its stability against most serine β-lactamases enhances its effectiveness against resistant strains. Clinical ApplicationsMeropenem is indicated for:
It has been widely used since its introduction in clinical practice in 1994 and has been approved for use in various patient populations, including those who are immunocompromised. Safety ProfileA comprehensive review of the safety profile of meropenem indicates that it is generally well tolerated among patients. The most common adverse effects observed include:
The incidence of serious adverse events, including seizures, remains low, with a reported rate of only 0.07% in non-meningitis infections . Pharmacodynamics and PharmacokineticsMeropenem's pharmacodynamic properties are crucial for understanding its clinical efficacy:
Key Pharmacodynamic Indicators
The Resistance PatternsResistance to meropenem has been observed, particularly among certain strains of bacteria such as Pseudomonas aeruginosa and Enterobacteriaceae. Monitoring resistance patterns is crucial for effective treatment planning. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 96036-03-2 | ||||||
Product Name | Meropenem | ||||||
Molecular Formula | C17H25N3O5S | ||||||
Molecular Weight | 383.5 g/mol | ||||||
IUPAC Name | (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | ||||||
Standard InChI | InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1 | ||||||
Standard InChIKey | DMJNNHOOLUXYBV-PQTSNVLCSA-N | ||||||
Isomeric SMILES | C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | ||||||
SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | ||||||
Canonical SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | ||||||
Appearance | Assay:≥98%A crystalline solid | ||||||
Physical Description | Solid | ||||||
Shelf Life | Solutions of Meropenem (Meropenem concentrations ranging from 1 to 20 mg/mL) in Water for Injection or Sodium Chloride Injection 0.9% (for up to 4 hours) or in Dextrose Injection 5% (for up to 2 hours) at controlled room temperatures 15-25 °C (59-77 °F) are stable in plastic tubing and volume control devices of common intravenous infusion sets. Solutions of Meropenem (Meropenem concentrations ranging from 1 to 20 mg/mL) in Water for Injection or Sodium Chloride Injection 0.9% (for up to 48 hours) or in Dextrose Injection 5% (for up to 6 hours) are stable at 4 °C (39 °F) in plastic syringes. Freshly prepared solutions of Meropenem should be used whenever possible. However, constituted solutions of Meropenem maintain satisfactory potency at controlled room temperature 15-25 °C (59-77 °F) or under refrigeration at 4 °C (39 °F) ... . Solutions of intravenous Meropenem should not be frozen. Meropenem injection vials constituted with sterile Water for Injection for bolus administration (up to 50 mg/mL of Meropenem) may be stored for up to 2 hours at controlled room temperature 15-25 °C (59-77 °F) or for up to 12 hours at 4 °C (39 °F). Solutions of Meropenem (Meropenem concentrations ranging from 2.5 to 20 mg/mL) in Baxter Minibag Plus bags with Sodium Chloride Injection 0.9% may be stored for up to 4 hours at controlled room temperatures 15-25 °C (59-77 °F) or for up to 24 hours at 4 °C (39 °F). Solutions of Meropenem (Meropenem concentrations ranging from 2.5 to 20 mg/mL) in Baxter Minibag Plus bags with Dextrose Injection 5% may be stored up to 1 hour at controlled room temperatures 15-25 °C (59-77 °F) or for up to 6 hours at 4 °C (39 °F). Meropenem infusion vials constituted with Sodium Chloride Injection 0.9% (Meropenem concentrations ranging from 2.5 to 50 mg/mL) are stable for up to 2 hours at controlled room temperature 15-25 °C (59-77 °F) or for up to 18 hours at 4 °C (39 °F). Infusion vials of Meropenem constituted with Dextrose Injection 5% (Meropenem concentrations ranging from 2.5 to 50 mg/mL) are stable for up to 1 hour at controlled room temperature 15-25 °C (59-77 °F) or for up to 8 hours at 4 °C (39 °F). |
||||||
Solubility | Sparingly 5.63e+00 g/L |
||||||
Synonyms | 3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |
||||||
Vapor Density | 6.85X10-18 mm Hg at 25 °C (est) | ||||||
PubChem Compound | 441130 | ||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume